N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a chemical compound that features a morpholine ring attached to a cyclohexyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment to Cyclohexyl Group: The morpholine ring is then attached to a cyclohexyl group, often through a nucleophilic substitution reaction.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or cyclohexyl derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide |
InChI |
InChI=1S/C14H26N2O2/c1-2-13(17)15-12-14(6-4-3-5-7-14)16-8-10-18-11-9-16/h2-12H2,1H3,(H,15,17) |
InChI Key |
BFZBNGSDKVRKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCCCC1)N2CCOCC2 |
Origin of Product |
United States |
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